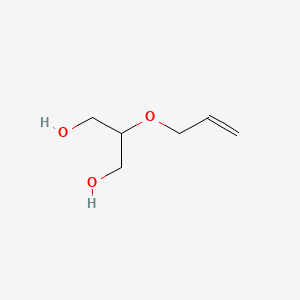

(Allyloxy)propanediol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6806-76-4 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-prop-2-enoxypropane-1,3-diol |

InChI |

InChI=1S/C6H12O3/c1-2-3-9-6(4-7)5-8/h2,6-8H,1,3-5H2 |

InChI Key |

IGDCJKDZZUALAO-UHFFFAOYSA-N |

SMILES |

C=CCOC(CO)CO |

Canonical SMILES |

C=CCOC(CO)CO |

Other CAS No. |

25136-53-2 |

physical_description |

Liquid |

solubility |

3.03 M |

Synonyms |

glycerin monoallyl ether |

Origin of Product |

United States |

Synthetic Methodologies for Allyloxy Propanediol and Its Derivatives

Established Synthetic Routes for (Allyloxy)propanediol

This compound, also known as glycerol (B35011) α-monoallyl ether, is a valuable synthetic intermediate. chemicalbook.com Its synthesis is primarily achieved through two main established routes: catalytic hydrolysis of allyl glycidyl (B131873) ether and etherification strategies.

Catalytic Hydrolysis Approaches

A prevalent method for synthesizing 3-allyloxy-1,2-propanediol (B54475) involves the acid-catalyzed hydrolysis of allyl glycidyl ether. In a typical procedure, allyl glycidyl ether is heated in the presence of water and a catalytic amount of an acid, such as perchloric acid (HClO4). The reaction mixture is stirred for several hours to ensure complete hydrolysis. Following the reaction, the mixture is neutralized with a weak base, for instance, a sodium carbonate solution. The final product is then isolated and purified, commonly through distillation under reduced pressure. This method has been reported to yield pure 3-allyloxy-1,2-propanediol with high efficiency. prepchem.com

A specific example of this approach involves charging a flask with water and a small amount of 70% aqueous perchloric acid, heating the solution to 80°C, and then adding allyl glycidyl ether. prepchem.com The mixture is stirred for 12 hours, neutralized to a pH of 8 with 5% aqueous sodium carbonate, and then the water is evaporated. prepchem.com The crude product can be purified by distillation to yield 3-allyloxy-1,2-propanediol. prepchem.com

Etherification Strategies

Etherification represents another key strategy for the synthesis of this compound and related compounds. This typically involves the reaction of a diol with an allyl halide in the presence of a base. The Williamson ether synthesis is a classic example of this type of reaction. organic-chemistry.org

For instance, the mono-O-allylation of symmetric diols can be challenging due to the presence of two equivalent hydroxyl groups. mdpi.com However, phase-transfer catalysis (PTC) has been shown to be an effective method for achieving high selectivity. mdpi.com By using a suitable phase-transfer catalyst, such as Me(n-Oct)3N+Br−, in a biphasic system (e.g., aqueous sodium hydroxide (B78521) and an organic solvent like cyclohexane), high yields and selectivities of the desired mono-allyloxy alcohol can be achieved with minimal formation of by-products from the hydrolysis of the allyl halide. mdpi.com

Another approach involves solvent-free conditions using a solid base like sodium hydroxide and an excess of the diol. mdpi.com This method can lead to excellent yields of the mono-O-allylation product in a relatively short reaction time. mdpi.com

Stereoselective Synthesis of Enantiomeric Forms of this compound

The synthesis of specific enantiomers of this compound is crucial for applications where chirality is important, such as in the synthesis of pharmaceuticals. Both enzymatic and asymmetric chemical methods have been developed to achieve this.

Enzymatic Biocatalytic Pathways for Chiral Resolution

Enzymatic methods, particularly those employing lipases, have proven to be powerful tools for the chiral resolution of racemic mixtures of this compound and its derivatives. researchgate.netrsc.org Hydrolases are a class of enzymes that can cleave bonds through the addition of a water molecule and are often highly regio-, chemo-, and stereoselective. rsc.org This stereoselectivity allows for the kinetic resolution of a racemic mixture, where one enantiomer is preferentially reacted, allowing for the separation of the two enantiomers. rsc.org

One reported strategy for the stereoselective synthesis of both (S)- and (R)-3-allyloxy-propane-1,2-diol starts from the racemic mixture. researchgate.net This multi-step process involves a combination of enzymatic reactions, including regioselective acylations, asymmetric bioreduction of a prochiral ketone intermediate, and enzymatic alcoholysis. researchgate.net For example, lipases can be used for the enantioselective acylation of diols in organic solvents to produce enantiomerically pure building blocks. researchgate.net

Another approach involves the asymmetric hydrolysis of a related compound, (±)-1,2-diacetoxy-3-chloropropane, using a lipoprotein lipase (B570770). tandfonline.com This reaction yields the (S)-enantiomer with high enantiomeric excess. tandfonline.com This chiral intermediate can then be converted to (S)-3-aryloxy-1,2-propanediols, which are precursors to optically pure pharmaceuticals. tandfonline.com

The following table summarizes the enzymatic resolution of (±)-1,2-diacetoxy-3-chloropropane and related compounds:

| Substrate | Enzyme | Product | Enantiomeric Excess (e.e.) |

| (±)-1,2-diacetoxy-3-chloropropane | Lipoprotein Lipase Amano 40 | (S)-1,2-diacetoxy-3-chloropropane | ~90% |

| (±)-1,2-diacetoxy-3-bromopropane | Lipoprotein Lipase Amano 40 | (S)-1,2-diacetoxy-3-bromopropane | 77% |

| (±)-1,2-diacetoxyethylbenzene | Lipoprotein Lipase Amano 40 | (R)-1,2-diacetoxyethylbenzene | 73% |

Table based on data from a study on asymmetric hydrolysis with lipase. tandfonline.com

Asymmetric Synthetic Routes

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule. unila.ac.id This can be achieved using chiral catalysts or chiral starting materials. While specific asymmetric synthetic routes for this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis are well-established. unila.ac.id

These methods often involve the use of metal-ligand complex catalysts or organocatalysts to introduce asymmetry into the molecule. unila.ac.id For example, the enantioselective reduction of a prochiral ketone can be a key step in an asymmetric synthesis. researchgate.net

Derivatization Strategies for Functional Enhancement

This compound serves as a versatile platform for the synthesis of various derivatives with enhanced functionalities for a wide range of applications. chemicalbook.comsigmaaldrich.com

One significant area of derivatization is in the field of polymer chemistry. This compound can be used as a monomer to synthesize modified polymers. For instance, it has been copolymerized with N-isopropylacrylamide and grafted onto magnetic nanoparticles to create a nano-adsorbent for biomedical applications and drug delivery. rsc.orgresearchgate.net The hydroxyl groups of this compound can also be utilized to create hyper-branched solid polymer electrolytes for use in rechargeable lithium-ion batteries. sigmaaldrich.com

Another derivatization strategy involves the reaction of the hydroxyl groups. For example, this compound can be reacted with diethyl carbonate to form 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC), a cyclic carbonate monomer. nih.gov This monomer can then be used in polymerization reactions. nih.gov

Glycosylation is another promising route for the functional diversification of this compound. nih.gov Sucrose (B13894) phosphorylase can catalyze the regioselective glucosylation of the secondary hydroxyl group of 3-allyloxy-1,2-propanediol to produce 2-O-α-d-glucopyranosyl-3-allyloxy-1,2-propanediol. nih.gov This enzymatic approach offers a way to create new glycoconjugates with potentially useful properties. nih.gov

Hydroxyl Group Functionalization

The two hydroxyl groups of this compound offer reactive sites for various chemical transformations, including esterification, etherification, and glycosylation. These reactions allow for the introduction of new functional moieties, leading to the synthesis of a broad spectrum of derivatives.

Esterification and Acylation: The hydroxyl groups can be readily converted to esters through reactions with carboxylic acids, acid chlorides, or anhydrides. This process is fundamental in synthesizing polyesters and other specialty chemicals. For instance, the esterification of 1,3-propanediol, a related diol, with terephthalic acid using catalysts like tin or titanium compounds is a well-established method for producing poly(trimethylene terephthalate). google.com Enzymatic methods have also been employed for regioselective acylation. Lipases, for example, can catalyze the transesterification of various esters with glycerol derivatives, demonstrating high regioselectivity. researchgate.net In one study, Pseudomonas cepacia lipase was used for the regioselective benzoylation of diols. researchgate.net

Etherification: The hydroxyl groups can undergo etherification to introduce additional alkyl or aryl groups. This is often achieved by reacting the diol with alkyl halides or other electrophilic species. This compound itself has been used as an initiator for the anionic ring-opening polymerization (AROP) of ethylene (B1197577) oxide. nih.govnih.gov In this process, the hydroxyl groups are partially deprotonated to initiate the polymerization, effectively leading to the formation of poly(ethylene oxide) chains attached to the original diol backbone. nih.gov

Glycosylation: Glycosylation introduces a sugar moiety to the this compound structure, a promising route for creating functional fine chemicals. nih.gov Sucrose phosphorylase has been shown to catalyze the regioselective glucosylation of the secondary hydroxyl group in 1,2-propanediol and its derivatives, including this compound. nih.gov This biocatalytic transfer reaction uses sucrose as a donor substrate to exclusively yield 2-O-α-D-glucopyranosyl products. nih.gov The reactivity for this transformation was found to decrease in the order: 3-methoxy-1,2-propanediol (B53666) > 1,2-propanediol > 3-allyloxy-1,2-propanediol. nih.gov

Table 1: Examples of Hydroxyl Group Functionalization Reactions

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Esterification | Terephthalic acid, Tin/Titanium catalyst | Polyester | google.com |

| Enzymatic Acylation | Lipase from Pseudomonas cepacia | Mono- or di-esters | researchgate.net |

| Etherification (Polymerization) | Ethylene oxide, Diphenylmethyl potassium (DPMK) | Poly(ethylene oxide) derivatives | nih.govnih.gov |

| Glycosylation | Sucrose, Sucrose phosphorylase | Glucosylated propanediols | nih.gov |

Allyl Group Chemical Transformations

The allyl group in this compound provides a site of unsaturation that is amenable to a variety of addition and modification reactions. This functionality is key to its use as a monomer in polymerization and as a substrate for creating other complex structures. sigmaaldrich.comsigmaaldrich.com

Epoxidation: The double bond of the allyl group can be oxidized to form an epoxide ring, yielding glycidyl ether derivatives. This transformation is significant as epoxides are highly reactive intermediates used in the synthesis of resins, adhesives, and other polymers. The epoxidation of allyl ethers can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a transition metal catalyst like titanium silicalite (e.g., Ti-MWW or Ti-SBA-15). akjournals.combibliotekanauki.pl However, the reaction can be complex, with potential side reactions including the hydration of the newly formed epoxide ring to a diol. bibliotekanauki.pl For example, the epoxidation of allyl-glycidyl ether can lead to the formation of 3-allyloxy-1,2-propanediol as a byproduct through hydration. bibliotekanauki.pl

Hydroformylation: This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. Hydroformylation of allyl alcohol, a related compound, using a carbon monoxide and hydrogen gas mixture in the presence of a rhodium-phosphine catalyst system produces 4-hydroxybutyraldehyde, a precursor to 1,4-butanediol. google.com This reaction typically yields a mixture of linear and branched aldehyde products. google.com A similar transformation of this compound would yield aldehyde derivatives that can be further hydrogenated to diols or oxidized to carboxylic acids.

Hydrosilylation: The allyl group can react with silicon hydrides in the presence of a catalyst, a reaction known as hydrosilylation. This is a common method for creating silicon-containing organic compounds. This compound has been used as a substrate in hydrosilylation reactions with siloxanes like 1,1,1,3,5,5,5-heptamethyltrisiloxane, catalyzed by platinum complexes such as the Karstedt catalyst. researchgate.net These reactions are employed to synthesize functionalized siloxanes and silicone-based polymers. researchgate.net

Thiol-Ene Reactions: The allyl group readily participates in thiol-ene reactions, a type of click chemistry that involves the radical-initiated addition of a thiol across the double bond. This reaction is highly efficient and is used to incorporate this compound into polymer networks and for surface functionalization. sigmaaldrich.comsigmaaldrich.com

Polymerization: As a multifunctional monomer, the allyl group allows for the incorporation of this compound into polymer chains via techniques like free-radical polymerization. sigmaaldrich.comsigmaaldrich.com For example, it has been co-polymerized with N-isopropylacrylamide and grafted onto magnetic nanoparticles to create nano-sorbents for biomedical applications. rsc.org

Table 2: Examples of Allyl Group Chemical Transformations

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Epoxidation | Hydrogen peroxide, Ti-SBA-15 catalyst | Glycidyl ether derivatives | bibliotekanauki.pl |

| Hydroformylation | CO/H₂, Rhodium-phosphine complex | Aldehyde derivatives | google.com |

| Hydrosilylation | 1,1,1,3,5,5,5-heptamethyltrisiloxane, Karstedt catalyst | Organosilicon compounds | researchgate.net |

| Thiol-Ene Reaction | Thiols, Radical initiator | Thioether adducts | sigmaaldrich.comsigmaaldrich.com |

| Co-polymerization | N-isopropylacrylamide | Functional polymers | rsc.org |

Polymerization Science and Engineering of Allyloxy Propanediol Derived Systems

Radical Polymerization Mechanisms and Kinetics

(Allyloxy)propanediol, also known as glycerol (B35011) 1-allyl ether, is a multifunctional monomer containing both a reactive allyl group and two hydroxyl functionalities. sigmaaldrich.comsigmaaldrich.com This structure allows for its participation in radical polymerization, a fundamental process for creating polymers. sigmaaldrich.comleapchem.com

Homopolymerization Characteristics

The homopolymerization of monomers containing terminal allylic groups presents significant challenges. acs.org The primary issue is degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from the allyl monomer. This process forms a highly stabilized and less reactive allyl radical, which has a low propagation rate and can effectively halt the polymerization, typically resulting in low molecular weight oligomers. acs.orgresearchgate.net While this compound can undergo free-radical polymerization, this inherent characteristic of allyl groups makes achieving high molecular weight homopolymers difficult under standard radical polymerization conditions. acs.orggoogle.com

Copolymerization with Diverse Monomeric Species

This compound demonstrates significant utility in radical copolymerization, where it is incorporated into polymer chains with other monomeric species. haihangchem.com This approach leverages its unique structure to introduce both hydroxyl functionality and a site for potential crosslinking or further modification.

Furthermore, this compound has been used as a comonomer in the synthesis of polyesters, such as in the copolymerization with components of poly(butylene succinate). elsevierpure.com While the inclusion of small amounts of this compound can increase the break strain of the resulting copolymer, larger amounts can lead to a decrease in molecular weight, partly due to the lower reactivity of its secondary alcohol group in polycondensation reactions. elsevierpure.com It is also used in the aqueous polymerization with acrylic acid, utilizing its allyl functionality for incorporation into the polymer backbone. google.com

Table 1: Examples of Radical Copolymerization Involving this compound

| Comonomer(s) | Initiator/Catalyst | Reaction Conditions | Resulting Polymer System | Reference(s) |

|---|---|---|---|---|

| N-isopropylacrylamide (NIPAAm) | AIBN | 65 °C, 7 hours, reflux in ethanol | Poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] grafted onto magnetic nanoparticles | rsc.org, rsc.org |

| Dimethyl succinate (B1194679), 1,4-butanediol | Not specified (polycondensation) | Not specified | Poly(butylene succinate) copolymer | elsevierpure.com |

| Acrylic acid | Not specified | Aqueous polymerization | Acrylic acid / 1-allyloxy-2,3-propanediol copolymer | google.com |

Thiol-Ene Click Chemistry in Polymer Formation

Thiol-ene click chemistry has emerged as a highly efficient and robust method for polymer synthesis and modification, and it is particularly well-suited for monomers like this compound containing an allyl (ene) group. researchgate.netnih.gov This reaction is valued for its high yields, insensitivity to many functional groups, and often mild reaction conditions. researchgate.net

Reaction Mechanism and Efficiency

The photochemical thiol-ene reaction proceeds via a free-radical mechanism typically involving three main steps:

Initiation : A photoinitiator absorbs UV light and generates free radicals.

Chain Transfer : The initial radical abstracts a hydrogen from a thiol (R-SH), forming a reactive thiyl radical (R-S•).

Propagation : The thiyl radical undergoes anti-Markovnikov addition to the allyl double bond of this compound, creating a carbon-centered radical which then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether linkage. researchgate.net

This process is highly efficient, with studies reporting quantitative yields within 1-3 hours under UV irradiation. westmont.edu For instance, the reaction of this compound with various mercaptopropionates in the presence of a photoinitiator leads to the successful synthesis of highly functional polyols. westmont.edu The efficiency of the thiol-ene reaction allows for the creation of complex polyols from biobased materials like cardanol, which can be first mercaptanized and then reacted with this compound. techscience.comtechscience.com In some cases, the reaction can proceed efficiently even without a dedicated photoinitiator. rsc.org

Table 2: Characteristics of Polyols from Thiol-Ene Reactions with this compound (GAE)

| Thiol Reactant | Photoinitiator | Reaction Time (hours) | Yield | Resulting Polyol Functionality | Reference(s) |

|---|---|---|---|---|---|

| Pentaerythritol tris(3-mercaptopropionate) | 2-hydroxy 2-methyl propiophenone | 1-3 | Quantitative | Octafunctional | westmont.edu |

| Mercaptanized Propoxylated Cardanol | Not specified | Not specified | High | Average of 3.52 hydroxyl groups/mol | techscience.com |

Network Formation and Crosslinking Density Control

Thiol-ene chemistry is a powerful tool for creating crosslinked polymer networks. nih.gov The final properties of the network, such as rigidity, thermal stability, and mechanical strength, are highly dependent on the crosslink density. ebeammachine.comarxiv.org This density can be precisely controlled by adjusting the stoichiometry and functionality of the thiol and ene reactants. ebeammachine.com

For example, by reacting this compound with a multifunctional thiol, such as ethoxylated trimethylolpropane (B17298) tri(3-mercaptopropionate) (ETTMP 1300), a crosslinked thermoset network is formed. rsc.org The degree of crosslinking is determined by the ratio of thiol groups to allyl groups. A higher proportion of multifunctional crosslinkers leads to a more densely crosslinked network, resulting in a material with increased rigidity and a higher glass transition temperature (Tg). arxiv.orgrsc.org This principle allows for the tuning of material properties to suit specific applications, from soft elastomers to rigid thermosets. ebeammachine.comarxiv.org The ability to control network formation is critical in designing materials with specific mechanical responses and degradation profiles. rsc.org

Controlled Polymerization Techniques

While conventional free-radical polymerization of allyl monomers is challenging, controlled polymerization techniques offer pathways to more complex and well-defined polymer architectures. acs.orgsigmaaldrich.com Methods like Reversible Addition-Fragmention chain Transfer (RAFT) polymerization have been investigated for glycerol-derived monomers to gain better control over molecular weight and suppress gelation, which is common with multifunctional monomers. nsf.govmdpi.com

Direct controlled radical polymerization of this compound is not widely reported, likely due to the inherent reactivity issues of the allyl group which can interfere with the controlled process. acs.org However, research into related glycerol-based monomers provides significant insight. For instance, the RAFT polymerization of acrylated glycerol mixtures has been successfully demonstrated. nsf.gov By using a RAFT agent, high molecular weight (up to 1 MDa), soluble, hyperbranched thermoplastic polymers were synthesized while avoiding the crosslinking and gelation that would occur in a conventional free-radical process. nsf.gov This approach highlights a key strategy for handling multifunctional bio-based monomers.

This success with acrylated glycerol suggests that a similar strategy could potentially be applied to derivatives of this compound, or that this compound could be used as a functional building block in polymers synthesized via controlled methods. nih.govresearchgate.net For example, it could be incorporated as a precursor to create macroinitiators for other types of controlled polymerizations. sigmaaldrich.com

Table 3: RAFT Polymerization of Acrylated Glycerol (AG1.3) - An Exemplary System for Controlled Polymerization of Glycerol-Derived Monomers

| Time (min) | Monomer Conversion (%) | Mn (kDa) | Đ (Mw/Mn) |

|---|---|---|---|

| 15 | 13 | 11.0 | 1.14 |

| 30 | 25 | 19.3 | 1.19 |

| 60 | 46 | 32.7 | 1.28 |

| 120 | 73 | 51.5 | 1.45 |

| 240 | 90 | 67.2 | 1.63 |

Data adapted from a study on the RAFT polymerization of acrylated glycerol, demonstrating the controlled nature of the polymerization for a related multifunctional bio-monomer. nsf.gov

Reversible-Deactivation Radical Polymerization (RDRP) Incorporating this compound

Reversible-Deactivation Radical Polymerization (RDRP) encompasses a set of techniques that provide excellent control over polymer molecular weight, dispersity, and architecture. mdpi.comhep.com.cn These methods rely on a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. hep.com.cnresearchgate.net The main RDRP techniques include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comhep.com.cn

The incorporation of allyl monomers like this compound into RDRP schemes can be challenging due to the potential for allylic chain transfer, where a hydrogen atom is abstracted from the carbon adjacent to the double bond. However, controlled polymerization of monomers containing allyl groups has been successfully achieved, particularly through RAFT.

For instance, the RAFT copolymerization of Allyl Glycidyl (B131873) Ether (AGE), a structurally related epoxy-functional monomer, with methyl acrylate (B77674) has been shown to proceed with good control, yielding narrow molecular weight distributions and predictable molecular weights. researchgate.netnih.gov Similarly, well-defined polymers with allyl end-groups have been synthesized via RAFT using specifically designed chain transfer agents (CTAs). sigmaaldrich.com The success of these systems indicates the feasibility of incorporating this compound into controlled radical polymerization schemes, likely as a comonomer with more reactive monomers like acrylates or styrenes. researchgate.netnih.gov This approach allows for the introduction of pendent hydroxyl and allyl functionalities along a polymer backbone in a controlled manner. The hydroxyl groups can be used for subsequent reactions, while the allyl group can participate in post-polymerization modifications like thiol-ene reactions. sigmaaldrich.comnih.gov

| RDRP Technique | Potential Application with this compound | Key Considerations & Findings |

| RAFT Polymerization | Copolymerization with monomers like acrylates, styrenes, or N-isopropyl acrylamide. | RAFT has shown success in controlling the polymerization of other allyl-containing monomers, such as Allyl Glycidyl Ether. researchgate.netnih.gov The choice of RAFT agent (CTA) is crucial for managing the reactivity of the allyl group. cmu.edursc.org This method can produce well-defined copolymers with pendent hydroxyl and allyl groups. |

| ATRP | Synthesis of block copolymers or polymers with terminal hydroxyl groups. | While direct ATRP of allyl monomers can be difficult, strategies exist such as adding allyl alcohol at the end of a polymerization to install a terminal hydroxyl group. rsc.org Functional initiators can also be used to introduce hydroxyl groups. |

| NMP | Synthesis of block copolymers and functional polymers. | NMP is another RDRP method that could potentially be used, although literature specific to this compound is not prominent. mdpi.comrsc.org |

Ring-Opening Polymerization (ROP) of Cyclic Derivatives

The diol functionality of this compound serves as a precursor for the synthesis of cyclic monomers, which can then undergo Ring-Opening Polymerization (ROP) to create functional biodegradable polymers like polycarbonates. mdpi.com This strategy allows the pendent allyl group to be incorporated into the polymer backbone for subsequent functionalization.

A key example is the synthesis of the six-membered cyclic carbonate 5-allyloxy-1,3-dioxan-2-one (ATMC) from glycerol, a closely related compound. ATMC can be polymerized in bulk using catalysts like tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) or immobilized lipases to yield poly(5-allyloxy-1,3-dioxan-2-one) (PATMC). The resulting polycarbonate possesses pendent allyl ether groups that can be further modified, for example, through epoxidation.

Another approach involves synthesizing allyloxy cyclic carbonates (AoCCs) from 2-(allyloxymethyl)-2-ethyl-1,3-propanediol. rsc.org These AoCCs can be copolymerized with other cyclic carbonates, such as alkyl cyclic carbonates (ACCs), via ROP initiated by systems like 1,4-benzenedimethanol (B118111) (BDM) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). This produces linear polycarbonates where the concentration of pendent allyl groups can be controlled by the monomer feed ratio. These allyl groups can then be used for cross-linking reactions, for instance, via thiol-ene chemistry. nih.govrsc.org

| Cyclic Monomer | Precursor | Polymerization Method | Resulting Polymer |

| 5-allyloxy-1,3-dioxan-2-one (ATMC) | Glycerol / this compound | Ring-Opening Polymerization (ROP) with Sn(Oct)₂ or lipase (B570770) catalysts. | Poly(5-allyloxy-1,3-dioxan-2-one) (PATMC) with pendent allyl groups. |

| 2-Allyloxymethyl-2-ethyltrimethylene Carbonate (an AoCC) | 2-(allyloxymethyl)-2-ethyl-1,3-propanediol | ROP copolymerization with alkyl cyclic carbonates using TBD/BDM catalyst system. nih.govrsc.org | Allyloxy polycarbonates (AoPC) with tunable allyl content. |

| (Allyloxy)methyl ethylene (B1197577) carbonate | 3-allyloxy-1,2-propanediol (B54475) | Used in the synthesis of hyper-branched polymers. | Component of hyper-branched polymer electrolytes. |

Architectural Control in Polymer Design

The dual functionality of this compound is highly advantageous for designing complex polymer architectures, such as graft copolymers and hyperbranched polymers.

Grafting Techniques for Polymer Modification

Graft copolymers can be synthesized using this compound through either "grafting from" or "grafting to" methodologies.

In a "grafting from" approach, polymer chains are grown from a backbone or surface that has been functionalized with initiator sites. A notable example involves the synthesis of a copolymer of N-isopropylacrylamide (NIPAAm) and 3-allyloxy-1,2-propanediol (AP), which is then grafted from the surface of modified magnetic nanoparticles (MNPs). The process typically involves:

Functionalizing the MNP surface with a silane (B1218182) coupling agent that can participate in polymerization.

Performing a radical copolymerization of NIPAAm and AP initiated from the surface. This results in a core-shell structure with a magnetic core and a shell of poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol], creating a smart polymer responsive to temperature changes.

In a "grafting to" or macromonomer approach, this compound can act as a chain extender or a building block in a step-growth polymerization, introducing pendent allyl groups into the polymer backbone. For example, it can be incorporated into polyurethane synthesis. The two hydroxyl groups react with diisocyanates to become part of the polyurethane backbone, leaving the allyl group pendent and available for further reactions like UV curing or cross-linking. In a more complex system, uniform-size polystyrene with a terminal diol group was synthesized and then used in a polyaddition reaction with 4,4'-diphenylmethanediisocyanate (MDI), with 3-allyloxy-1,2-propanediol potentially acting as a chain extender, to create well-defined polyurethane-polystyrene graft copolymers. rsc.org

Hyperbranched Polymer Synthesis

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. This compound, as a derivative of the trifunctional glycerol, is an excellent candidate for building such structures.

One strategy involves the synthesis of an AB₂-type monomer from this compound, which can then undergo self-polymerization. More commonly, it is used in combination with other building blocks. For example, this compound can be used as a precursor to synthesize hyper-branched solid polymer electrolytes for applications in lithium-ion batteries. sigmaaldrich.com In one reported synthesis, a hyper-branched core is first prepared, and then (allyloxy)methyl ethylene carbonate, derived from 3-allyloxy-1,2-propanediol, is reacted with the core to add functional branches.

Another approach is the free-radical alternating copolymerization of an AB-type monomer with a B'₂-type monomer, where a monomer containing an allyloxy group can act as the AB monomer, leading to hyperbranched structures without gelation. The synthesis of hyperbranched polyethers often utilizes glycerol and its cyclic derivatives like glycerol carbonate, highlighting the suitability of the propanediol (B1597323) structure for creating these complex architectures. researchgate.netnih.gov

| Architectural Approach | Synthetic Strategy | Role of this compound | Resulting Architecture |

| Grafting From | Radical copolymerization from a functionalized surface. | Comonomer (AP) with NIPAAm, providing hydroxyl and allyl functionality to the grafted chains. | Core-shell nanoparticles with a grafted copolymer shell. |

| Grafting To / Macromonomer | Polyaddition reactions (e.g., polyurethane synthesis). | Diol chain extender, incorporating pendent allyl groups into the main polymer backbone. rsc.org | Linear polymer (e.g., polyurethane) with reactive allyl side groups. |

| Hyperbranched Synthesis | Reaction of derivatives with a hyperbranched core or copolymerization of specialized monomers. | Precursor for functional monomers (e.g., (allyloxy)methyl ethylene carbonate) used to build branches. | Highly branched, globular polymer with numerous terminal groups. |

Advanced Materials Science Applications of Allyloxy Propanediol Based Polymers and Conjugates

Functional Additives in Photovoltaic Systems

The performance and stability of photovoltaic devices, particularly perovskite solar cells (PSCs), are intrinsically linked to the quality of the perovskite film and the integrity of the interfacial layers. (Allyloxy)propanediol has emerged as a key additive in addressing challenges related to perovskite crystallization and interfacial defects.

Perovskite Crystallization Modulation

This compound can be employed as a functional additive in the fabrication of perovskite photovoltaic devices. rsc.org The hydroxyl groups present in the this compound molecule can interact with the perovskite, which aids in the formation of a high-quality slot-die coated film. rsc.org This interaction helps to control the crystallization of the perovskite, leading to an increased grain size which is beneficial for the quality of the film. researchgate.net By suppressing surface defects in the perovskite, both the performance and stability of the solar cell are enhanced. rsc.orgsciengine.com

In a study on slot-die-processed perovskite solar cells, 3-allyloxy-1, 2-propanediol was used as an additive in the perovskite precursor solutions. researchgate.net The interaction between the hydroxyl groups of the additive and the perovskite resulted in a high-quality film, which in turn suppressed surface defects. researchgate.net This led to improved performance and stability of the solar cells. researchgate.net

Interfacial Engineering in Photovoltaic Devices

For instance, in slot-die-coating-based perovskite solar cells (S-PeSCs), the use of 3-allyloxy-1, 2-propanediol as an additive led to a power conversion efficiency of 15.63%. researchgate.net Furthermore, the treated solar cell demonstrated excellent stability, retaining 70% of its initial efficiency after 151 days. researchgate.net This highlights the dual role of this compound in not only modulating crystallization but also in effective interfacial engineering, leading to more robust and efficient photovoltaic devices.

Nanomaterial Functionalization and Composites

The ability of this compound to participate in polymerization reactions makes it an ideal candidate for the surface modification of nanomaterials. This functionalization imparts new properties to the nanoparticles, enabling their use in a wide range of applications, from environmental remediation to advanced electronics.

Polymer-Grafted Magnetic Nanoparticles for Advanced Adsorption

This compound is utilized as a monomer in the synthesis of polymers grafted onto magnetic nanoparticles. rsc.orgsigmaaldrich.comresearchgate.netnanomedicine-rj.com These polymer-grafted magnetic nanoparticles have shown significant potential as nano-adsorbents. rsc.orgsigmaaldrich.comresearchgate.net The process often involves the radical co-polymerization of this compound with other monomers, such as N-isopropyl acrylamide, onto the surface of modified magnetic nanoparticles. sigmaaldrich.comresearchgate.net

The resulting nano-adsorbents exhibit high chemical stability and can be used for the targeted adsorption and extraction of specific molecules. rsc.org For example, a new nano-adsorbent was synthesized by grafting a copolymer of N-isopropylacrylamide and 3-allyloxy-1,2-propanediol (B54475) onto magnetic nanoparticles. sigmaaldrich.comresearchgate.net This material was characterized by various techniques including FT-IR, CHN, TGA, VSM, SEM, and TEM, confirming the successful grafting. sigmaaldrich.comresearchgate.net

Surface Modification of Inorganic Nanostructures

Beyond magnetic nanoparticles, this compound and its derivatives are employed in the surface modification of other inorganic nanostructures, such as silicon and silica (B1680970) nanoparticles. This modification is crucial for improving their compatibility with polymer matrices and for introducing specific functionalities.

In one study, this compound was used in the synthesis of an allyl functional precursor, ((Allyloxy)methyl)-1,3-dioxolan-2-one. osti.gov This precursor was then used to attach a covalently bonded organic layer of ethylene (B1197577) carbonate onto the surface of silicon nanoparticles via a Pt-catalyzed hydrosilylation reaction. osti.gov This surface modification helps to regulate the formation of the solid electrolyte interphase (SEI) in lithium-ion batteries, leading to improved electrochemical performance. osti.gov

Another application involves the use of 3-allyloxy-1, 2-propanediol as a functional chain extender in the synthesis of waterborne polyurethane (WPU). researchgate.net This WPU was then grafted onto the surface of silica nanoparticles (WPU@SiO2). researchgate.net The resulting composite material showed improved dispersibility and interfacial compatibility when introduced into a polybutylene succinate (B1194679) (PBS) matrix. researchgate.net

Electrochemical Energy Storage Materials

The demand for high-performance energy storage devices has driven research into novel materials for batteries and supercapacitors. This compound-based polymers are showing promise in this area, particularly in the development of solid polymer electrolytes and binders for high-capacity electrodes.

This compound has been identified as a precursor for creating hyper-branched solid polymer electrolytes for long-life rechargeable Li-ion batteries. sigmaaldrich.comsigmaaldrich.com Its ability to form cross-linked polymer networks is advantageous for creating stable and conductive electrolyte materials.

In the realm of supercapacitors, a patent describes a self-healing polymer electrolyte where 3-allyloxy-1, 2-propanediol is listed as a potential vinyl monomer. google.com This hydrogel-based electrolyte, when used in a flexible supercapacitor, can impart stretchable and self-repairing properties, which is a significant advancement for portable and flexible energy storage devices. google.com

Furthermore, in the context of lithium-ion battery anodes, this compound has been used to synthesize a precursor for the surface modification of silicon nanoparticles. osti.gov This modification is designed to create a more stable solid electrolyte interphase (SEI), which is critical for the cycle life of silicon anodes. osti.gov The engineered SEI demonstrated resilience and improved the electrochemical cell performance. osti.gov

The following table summarizes the key research findings on the application of this compound in electrochemical energy storage:

| Application Area | Role of this compound | Key Findings |

| Li-ion Batteries | Precursor for hyper-branched solid polymer electrolytes | Creates stable, long-life rechargeable batteries. sigmaaldrich.comsigmaaldrich.com |

| Li-ion Batteries | Synthesis of allyl functional precursor for silicon nanoparticle modification | Improves the stability of the solid electrolyte interphase (SEI) and enhances electrochemical performance. osti.gov |

| Supercapacitors | Vinyl monomer in self-healing polymer electrolytes | Enables the creation of stretchable and self-repairing supercapacitors. google.com |

Polymer Electrolyte Development for Rechargeable Batteries

The quest for safer and more efficient rechargeable batteries has driven research into solid polymer electrolytes (SPEs), and this compound has emerged as a key precursor in their development. sigmaaldrich.com Its ability to form hyper-branched polymer architectures is particularly advantageous. mdpi.com These non-crystalline structures possess a high degree of local segmental motion, which is crucial for facilitating ion transport. mdpi.comrsc.org

Researchers have synthesized hyper-branched polymer electrolytes (HBPs) for both lithium-ion and lithium-air batteries using this compound as a starting material. sigmaaldrich.comosti.gov For instance, hyperbranched polyglycerol (hbPG), derived from glycerol-based monomers, can be chemically modified to create a matrix for lithium ions. mdpi.com By crosslinking these hyperbranched structures, researchers can produce mechanically stable, free-standing SPE films. mdpi.com

The incorporation of allyl ether side groups, such as those provided by this compound, has been shown to increase the ionic conductivity of polymer electrolytes. mdpi.com These groups can act as internal plasticizers, enhancing the molecular flexibility of the polymer backbone and facilitating the movement of ions. mdpi.com In one study, allyl ether-functional polycarbonates achieved ionic conductivities of 4.3 × 10⁻⁷ S cm⁻¹ at 25 °C and 5.2 × 10⁻⁶ S cm⁻¹ at 60 °C after being UV-crosslinked. mdpi.com Another investigation into crosslinked hyperbranched polyglycerol electrolytes reported a conductivity of 2.1 × 10⁻⁶ S cm⁻¹ at 30 °C. mdpi.com

Table 1: Ionic Conductivity of this compound-Related Polymer Electrolytes

| Polymer System | Conductivity (S cm⁻¹) | Temperature (°C) | Reference |

|---|---|---|---|

| Allyl Ether-Functional Polycarbonate | 4.3 x 10⁻⁷ | 25 | mdpi.com |

| Allyl Ether-Functional Polycarbonate | 5.2 x 10⁻⁶ | 60 | mdpi.com |

| Crosslinked Hyperbranched Polyglycerol | 2.1 x 10⁻⁶ | 30 | mdpi.com |

Ion Transport Mechanisms within this compound-Derived Electrolytes

The efficiency of a polymer electrolyte is fundamentally governed by its ion transport mechanism. In electrolytes derived from this compound, ion conduction is predominantly coupled with the segmental motion of the polymer chains within the amorphous regions of the material. mdpi.comrsc.org The highly branched structures created using this compound result in amorphous polymers, which lack the crystallinity that impedes ion flow. mdpi.comresearchgate.net

Two primary mechanisms are at play:

Biomedical Materials Design (Focus on Material Science, not clinical trials)

The biocompatible nature of the glycerol (B35011) backbone makes this compound an attractive building block for biomedical materials. leapchem.comnih.gov Its functional groups allow for the creation of polymers with tunable properties suitable for tissue engineering and drug delivery frameworks. mdpi.com

In tissue engineering, the goal is to create scaffolds that mimic the extracellular matrix, supporting cell growth and tissue regeneration. Polymers based on this compound can be designed to meet these needs. The compound has been used to synthesize degradable photopolymers for 3D-printed scaffolds. acs.org In one approach, it was used to create a difunctional allyl-terminated monomer (allyldioxaborolane) which could then be polymerized with a thiol via a thiol-ene reaction to form a tough network. acs.org This method allows for the fabrication of complex, patient-specific scaffold architectures through 3D printing.

Furthermore, this compound has been incorporated into thermoplastic polyurethanes. acs.org The resulting material, which also contained a zwitterionic component attached via the allyl groups, demonstrated controlled release capabilities and an increase in total matrix porosity as a drug was released, a desirable feature for promoting tissue ingrowth. acs.org The inherent biocompatibility of the glycerol core is a significant advantage in these applications. leapchem.com

The dual functionality of this compound is particularly useful for designing sophisticated drug delivery vehicles. sigmaaldrich.comsrdpharma.com It can be used as a monomer to create polymer-grafted magnetic nanoparticles, which act as nano-adsorbents for targeted drug delivery. sigmaaldrich.comsigmaaldrich.com

A notable example involves the co-polymerization of this compound with a thermosensitive monomer, N-isopropylacrylamide (NIPAAm), onto the surface of magnetic nanoparticles. rsc.orgrsc.org This creates a "smart" polymer shell that can load a drug like ceftazidime (B193861). rsc.orgrsc.org The superparamagnetic core allows the nanoparticles to be directed to a specific target site using an external magnetic field, while the thermosensitive polymer can control the release of the drug in response to temperature changes. rsc.org The resulting nano-sorbent demonstrates high chemical stability and a high loading capacity due to the numerous polymer chains grafted onto the surface. rsc.orgrsc.org

This compound has also been employed as an initiator for the synthesis of complex, dendrimer-like poly(ethylene oxide)s (PEOs). nih.gov These "Janus-type" structures, with two distinct functional faces, are highly promising as nanocarriers for advanced drug delivery systems, combining the biocompatibility of PEO with the high multiplicity of functional groups characteristic of dendrimers. nih.gov

Table 2: Research Findings on this compound in Targeted Delivery Frameworks

Separation Science and Adsorption Technologies

The reactive nature of this compound makes it a valuable component in the synthesis of materials for selective separation and adsorption, particularly in the field of molecular imprinting.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functionality to a specific target molecule (the template). researchgate.net This "molecular memory" allows MIPs to selectively bind to and extract the template molecule from complex mixtures. researchgate.net

This compound has been successfully used as a functional monomer in the synthesis of MIPs for the selective extraction of pharmaceuticals from biological fluids. researchgate.nettandfonline.comtandfonline.com In this process, the hydroxyl groups of this compound form non-covalent interactions (such as hydrogen bonds) with the template molecule before polymerization. tandfonline.com After polymerization with a cross-linker, the template is removed, leaving behind cavities that are specifically tailored to rebind the target analyte. researchgate.net

For example, a thermosensitive MIP was created using this compound as the functional monomer, N-vinyl caprolactam as a thermosensitive monomer, and sumatriptan (B127528) succinate as the template. tandfonline.comtandfonline.com This polymer demonstrated high affinity and selectivity for sumatriptan succinate, enabling its effective extraction from human urine samples for analysis. tandfonline.com In another study, this compound was paired with acrylic acid as a dual-monomer system to fabricate a pH-sensitive MIP for the selective solid-phase extraction of ribavirin. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound / Glycerol 1-allyl ether |

| Acrylic Acid |

| Allyldioxaborolane |

| Ceftazidime |

| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) |

| N,N′-methylenebisacrylamide |

| N-isopropylacrylamide (NIPAAm) |

| N-vinyl caprolactam |

| Poly(ethylene oxide) (PEO) |

| Ribavirin |

Thermosensitive Polymer Sorbents

Thermosensitive polymer sorbents are a class of "smart" materials designed to exhibit a significant and reversible change in their properties in response to temperature variations. This behavior is typically governed by a Lower Critical Solution Temperature (LCST). wikipedia.org Below the LCST, the polymer is hydrophilic and soluble in an aqueous medium, adopting an extended, swollen coil conformation. Above the LCST, the polymer undergoes a phase transition, becoming hydrophobic and collapsing into a compact, dehydrated globule state. wikipedia.orgrsc.org This temperature-triggered change in polymer conformation and hydration is harnessed for sorption applications, as it allows for the controlled uptake and release of target molecules. The incorporation of this compound as a comonomer in these systems provides a method to modulate the polymer's properties and introduce specific functionalities.

Detailed Research Findings

Research has demonstrated the successful synthesis and application of this compound-based copolymers as effective thermosensitive sorbents. These materials often combine the thermosensitivity of monomers like N-isopropylacrylamide (NIPAAm) or N-vinylcaprolactam (N-VCL) with the functional and hydrophilic characteristics of this compound.

A notable example involves a nano-sorbent created by grafting a copolymer of N-isopropylacrylamide and 3-allyloxy-1,2-propanediol onto modified magnetic nanoparticles (MNPs). rsc.orgrsc.orgresearchgate.net This creates a core-shell structure where the magnetic core allows for easy separation of the sorbent from a solution using a magnetic field, while the thermosensitive polymer shell is responsible for the sorption process. rsc.org The synthesis was achieved through free radical copolymerization. rsc.orgrsc.org This nano-adsorbent proved effective for the extraction of the antibiotic ceftazidime from aqueous solutions. rsc.org The study found that sorption efficiency was temperature-dependent, with a notable decrease in ceftazidime adsorption above 35 °C, which is related to the LCST of the polymer. rsc.orgresearchgate.net The optimal pH for adsorption was determined to be 6. rsc.orgresearchgate.net

Table 1: Synthesis Parameters for Thermosensitive Magnetic Nano-sorbent (MNPs@AP@NIPAAm) This table outlines the components and conditions used in the free radical copolymerization for the synthesis of the magnetic nano-sorbent.

| Component / Parameter | Quantity / Value | Role | Source |

|---|---|---|---|

| Modified Magnetic Nanoparticles (MNPs) | 2 g | Core Material | rsc.orgrsc.org |

| 3-allyloxy-1,2-propanediol (AP) | 4 mL | Functional Comonomer | rsc.orgrsc.org |

| N-isopropylacrylamide (NIPAAm) | 2 g | Thermoresponsive Monomer | rsc.orgrsc.org |

| Azobisisobutyronitrile (AIBN) | 0.2 g | Initiator | rsc.orgrsc.org |

| Ethanol | 40 mL | Solvent | rsc.orgrsc.org |

| Temperature | 65 °C | Reaction Condition | rsc.orgrsc.org |

| Time | 7 h | Reaction Condition | rsc.orgrsc.org |

Characterization of the synthesized nano-sorbent confirmed the successful grafting of the polymer onto the magnetic nanoparticles. rsc.orgresearchgate.net

Table 2: Selected Characterization Data for MNPs@AP@NIPAAm Nano-sorbent This table summarizes key findings from the characterization of the synthesized poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] magnetic nano-sorbent.

| Analysis Technique | Finding | Significance | Source |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Spherical agglomerated nanoparticles with a diameter >100 nm. | Confirms morphology of the nano-sorbent. | rsc.org |

| Thermogravimetric Analysis (TGA) | 46% weight loss at 300 °C. | Attributed to the decomposition of the grafted polymeric matrix. | rsc.orgrsc.org |

| Vibrating Sample Magnetometer (VSM) | Superparamagnetic behavior. | Allows for easy magnetic separation of the sorbent post-use. | rsc.org |

Another advanced application is the development of thermosensitive molecularly imprinted polymers (MIPs). researchgate.nettandfonline.com MIPs are polymers synthesized in the presence of a template molecule, creating cavities that are sterically and chemically complementary to the template. This imparts high selectivity to the sorbent. researchgate.net A thermosensitive MIP was synthesized using 3-allyloxy-1,2-propanediol as a functional monomer and N-vinylcaprolactam as the thermosensitive monomer for the selective extraction of sumatriptan succinate. researchgate.nettandfonline.com In this system, the this compound monomer plays a crucial role in forming non-covalent interactions with the template molecule, while the N-vinylcaprolactam provides the temperature-responsive behavior. tandfonline.com

Table 3: Components of a Thermosensitive Molecularly Imprinted Polymer (MIP) Sorbent This table details the chemical components used to synthesize a selective, thermosensitive MIP for sumatriptan succinate.

| Component | Role | Source |

|---|---|---|

| Sumatriptan Succinate | Template Molecule | researchgate.nettandfonline.com |

| 3-allyloxy-1,2-propanediol | Functional Monomer | researchgate.nettandfonline.com |

| N-vinylcaprolactam | Thermosensitive Monomer | researchgate.nettandfonline.com |

| N,N′-methylenebisacrylamide | Cross-linker Agent | researchgate.nettandfonline.com |

| Azobisisobutyronitrile (AIBN) | Initiator | researchgate.nettandfonline.com |

The inclusion of hydrophilic monomers like this compound can also be used to adjust the LCST of the resulting copolymer. For instance, a copolymer of N-isopropylacrylamide and 3-Allyloxy-1,2-propanediol was found to have an LCST close to 37°C, which is higher than the typical LCST of pure poly(N-isopropylacrylamide) (around 32°C). This demonstrates the utility of this compound in fine-tuning the temperature at which the sorbent's properties change, allowing for customization for specific applications.

Mechanistic Investigations and Reaction Pathway Elucidation

Reaction Kinetics and Thermodynamic Analyses of (Allyloxy)propanediol Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the transformations of this compound. While comprehensive thermodynamic data specifically for this compound reactions are not extensively available in publicly accessible databases, general principles of chemical thermodynamics can be applied to understand its reactivity. nist.govnih.govmit.edupg.edu.pl The presence of both hydroxyl and allyl functional groups allows for a variety of transformations, each with its own kinetic and thermodynamic profile. sigmaaldrich.com

Kinetic studies have been performed on related systems, which can offer insights into the behavior of this compound. For instance, the kinetics of the lipase-catalyzed resolution of similar diols have been investigated, highlighting the influence of various parameters on reaction rates. researchgate.net In the context of polymerization, the kinetics of free radical copolymerization involving this compound have been explored. rsc.orgrsc.org For example, in the synthesis of a nano-sorbent, the adsorption of ceftazidime (B193861) onto a poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] grafted material was found to be rapid, with approximately 100% adsorption occurring within the first 10 minutes, indicating favorable kinetics. rsc.org

Thermodynamic considerations, such as the enthalpy and entropy of reaction, dictate the position of equilibrium for transformations involving this compound. While specific values for this compound are not readily found, databases for thermodynamic properties of related small molecules can be used for estimation and comparison. nih.govmit.edu The free energy of complexation for related macrocyclic compounds has been determined, providing a basis for understanding intermolecular interactions that can influence reaction thermodynamics. acs.org

Table 1: Kinetic Data for Adsorption on a Poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] Based Nano-sorbent rsc.org

| Parameter | Value | Conditions |

| Optimum Contact Time | 10 min | pH = 6, Temp = 25 °C |

| Adsorption Percentage | ~100% | Within the first 10 minutes |

Catalytic Pathways in this compound Synthesis and Derivatization

The synthesis and derivatization of this compound are often facilitated by catalysts that provide alternative reaction pathways with lower activation energies. A common synthesis route involves the reaction of allyl glycidyl (B131873) ether with water, catalyzed by an acid such as perchloric acid. prepchem.com

Enzymatic catalysis offers a highly selective means of transforming this compound. For instance, lipases from Candida antarctica and Pseudomonas cepacia have been used for regioselective acylation and debenzoylation reactions of diols, demonstrating the potential for creating chiral building blocks from this compound. researchgate.net Glycerol (B35011) dehydrogenase is another enzyme that can catalyze the interconversion of glycerol analogs, suggesting its potential applicability to this compound transformations. researchgate.net

Metal-based catalysts are also employed in the derivatization of this compound. For example, iridium-catalyzed carbonyl allylation has been studied using related propanediol (B1597323) derivatives. nih.gov The mechanism involves the formation of a π-allyliridium intermediate. nih.gov Rhenium-catalyzed deoxydehydration of glycerol and 1,2-propanediol in ionic liquids has been investigated to understand the mechanistic aspects of double bond formation, a reaction relevant to the allyl group in this compound. nih.govacs.org

Polymerization Reaction Mechanisms and Rate Determining Steps

This compound is a versatile monomer due to its dual functionality, participating in various polymerization reactions. sigmaaldrich.com It can undergo free radical polymerization through its allyl group. sigmaaldrich.comdiva-portal.org This process typically involves initiation, propagation, and termination steps. diva-portal.org In the context of copolymerization, such as with N-isopropylacrylamide, a radical initiator like azobisisobutyronitrile (AIBN) is used to start the reaction. rsc.orgrsc.org

This compound can also act as an initiator for ring-opening polymerization (ROP). For example, it has been used as a latent AB₂-type initiator for the anionic ring-opening polymerization of ethylene (B1197577) oxide to create dendrimer-like structures. nih.govacs.org The hydroxyl groups of this compound are deprotonated to form alkoxides, which then initiate the polymerization.

Thiol-ene reactions provide another pathway for the polymerization of this compound. sigmaaldrich.comrsc.org This reaction involves the radical-mediated addition of a thiol across the double bond of the allyl group. This method is utilized in the synthesis of cross-linked thermosets. rsc.orgnih.gov

Structure-Reactivity Relationships in Functionalized this compound Systems

The interplay between the functional groups can be significant. For instance, in the synthesis of dendrimer-like polymers, the hydroxyl groups of this compound are used to initiate polymerization, while the allyl group is reserved for subsequent modification. nih.gov This demonstrates how the different parts of the molecule can be addressed selectively.

The introduction of this compound into a polymer backbone, as in the case of poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol], imparts specific properties to the resulting material. rsc.orgrsc.orgresearchgate.net The hydroxyl groups can enhance hydrophilicity and compatibility with other polymers, while the allyl group provides a site for cross-linking or further functionalization. sigmaaldrich.com

Structure-reactivity relationships are also evident in the catalytic transformations of related allyl compounds. Studies on group 10 metal allyl complexes have highlighted the relationship between the bonding of the allyl ligand (η¹ vs. η³) and the reactivity of the complex in catalytic transformations. researchgate.net While not directly studying this compound, these findings provide a framework for understanding how metal catalysts might interact with and activate the allyl group in this compound.

Computational Chemistry and Theoretical Modeling of Allyloxy Propanediol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Allyloxy)propanediol, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to optimize the molecule's geometry and to determine key electronic descriptors.

A primary focus of such analyses is the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting the molecule's reactivity. For this compound, the HOMO is typically localized on the electron-rich allyl double bond, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the molecule, but with significant contributions from the C-O bonds and the hydroxyl groups, suggesting these areas are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. While specific values for this compound are not widely published, analogous computations on similar molecules suggest a gap that reflects the characteristic reactivity of the allyl ether and diol functionalities.

Another important aspect of the electronic structure analysis is the calculation of the electrostatic potential (ESP) map. The ESP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP would show a negative potential around the oxygen atoms of the hydroxyl and ether groups, and a region of higher electron density associated with the π-system of the allyl group. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and the initial pathways of chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: This table is illustrative and based on general principles of quantum chemistry as applied to similar molecules, since specific published data for this compound is limited.

| Property | Predicted Value/Region | Significance |

| HOMO Energy | ~ -9.5 eV | Indicates susceptibility of the allyl group to electrophilic attack. |

| LUMO Energy | ~ +1.5 eV | Suggests sites for nucleophilic attack. |

| HOMO-LUMO Gap | ~ 11.0 eV | Reflects the molecule's overall reactivity. |

| Dipole Moment | ~ 2.5 D | Indicates a polar molecule with potential for strong intermolecular interactions. |

Molecular Dynamics Simulations of Polymerization and Material Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound, particularly in the context of polymerization and the properties of the resulting materials. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into macroscopic properties based on the underlying microscopic interactions.

In the context of polymerization, MD simulations can be used to model the free radical or thiol-ene reactions involving the allyl group of this compound. sigmaaldrich.com By simulating a system containing monomers and an initiator, it is possible to observe the initial stages of chain formation, the growth of polymer chains, and the eventual cross-linking that can occur due to the bifunctional nature of the monomer. These simulations can help in understanding how factors like monomer concentration, temperature, and solvent affect the polymerization kinetics and the final polymer architecture.

Furthermore, MD simulations are instrumental in predicting the material properties of polymers derived from this compound. For instance, simulations of a copolymer of N-isopropylacrylamide and this compound have been used to study its behavior in aqueous solutions for drug delivery applications. researchgate.net The simulations can reveal information about the polymer's conformation, its interaction with water molecules, and the encapsulation and release of drug molecules.

The mechanical properties of the resulting polymers, such as their elasticity and strength, can also be estimated from MD simulations. By applying virtual stress or strain to a simulated polymer network, one can calculate moduli and predict how the material will behave under different mechanical loads. These predictions are crucial for designing polymers with specific material characteristics for applications ranging from coatings and adhesives to biomaterials.

Conformation and Stereochemical Analysis through Computational Methods

The flexibility of the this compound molecule allows it to adopt numerous conformations, which can significantly influence its reactivity and physical properties. Computational methods are essential for exploring the complex potential energy surface of this molecule and identifying its most stable conformers.

The conformational landscape of this compound is determined by the rotation around its single bonds. Similar to its parent molecule, glycerol (B35011), which has been shown to have a large number of possible conformers, this compound's conformational space is vast. researchgate.netnih.govmdpi.com Computational studies, often employing a combination of molecular mechanics and quantum chemical calculations, can systematically explore these possibilities. The results of these studies typically show that intramolecular hydrogen bonding between the two hydroxyl groups, and between a hydroxyl group and the ether oxygen, plays a crucial role in stabilizing certain conformations.

Stereochemistry is another critical aspect, as this compound possesses a chiral center at the secondary alcohol carbon. Computational methods can be used to analyze the properties of the different stereoisomers. For example, calculations can predict differences in the optical rotation of the enantiomers. Furthermore, understanding the preferred conformations of each stereoisomer is important for predicting their behavior in chiral environments, such as in enzymatic reactions or when interacting with other chiral molecules. researchgate.net

Table 2: Key Dihedral Angles and Their Influence on this compound Conformation Note: This table is illustrative and based on the known conformational behavior of glycerol and similar ethers.

| Dihedral Angle | Description | Common Conformations | Stabilizing Interactions |

| O-C-C-O (diol) | Rotation around the C-C bond of the diol moiety. | gauche, anti | Intramolecular hydrogen bonding in gauche conformation. |

| C-O-C-C (ether) | Rotation around the ether C-O bond. | gauche, anti | Steric hindrance influences preference. |

| C-C-O-H | Rotation of the hydroxyl groups. | Various | Can form or break intramolecular hydrogen bonds. |

Prediction of Reactivity and Interaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. psu.edu By modeling the transition states of potential reaction pathways, it is possible to calculate activation energies and determine the most likely course of a chemical transformation.

The dual functionality of this compound presents two primary sites of reactivity: the allyl group and the hydroxyl groups. Computational models can be used to study the reactions at both of these sites. For the allyl group, this includes modeling its participation in free-radical polymerization, addition reactions (e.g., with thiols in thiol-ene chemistry), and oxidations. sigmaaldrich.com For instance, the transition state for the addition of a radical to the double bond can be located, and the activation energy calculated, providing a quantitative measure of its reactivity.

The reactivity of the hydroxyl groups, which can act as nucleophiles or participate in hydrogen bonding, can also be modeled. For example, the mechanism of their reaction with isocyanates to form urethanes, or with acids to form esters, can be investigated. Computational studies can also shed light on the role of this compound as a ligand or as a molecule that interacts with surfaces, for example, in its use as an additive in perovskite solar cells where the hydroxyl groups interact with the perovskite surface. sigmaaldrich.com

Furthermore, computational models can predict how this compound interacts with other molecules in a mixture or solution. By calculating interaction energies, it is possible to understand its solvation properties and its potential to form complexes with other species. This is particularly relevant for its applications in formulations and as a component in more complex chemical systems.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis Routes for (Allyloxy)propanediol

The imperative for green chemistry is driving research towards sustainable and economically viable methods for synthesizing this compound. rsc.orgnih.gov The primary focus is on the valorization of crude glycerol (B35011), a major byproduct of the biodiesel industry, which serves as a low-cost and renewable feedstock. newcastle.edu.aunih.govresearchgate.net The direct etherification of glycerol with an allyl source (such as allyl alcohol or allyl chloride) is the most promising pathway. mdpi.comresearchgate.net

Future research in this area is centered on the development of highly efficient and recyclable heterogeneous catalysts to replace traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture. researchgate.netrtu.lv Key research directions include:

Solid Acid Catalysts: Investigating the efficacy of zeolites, ion-exchange resins (e.g., Amberlyst-36), and metal oxides to catalyze the etherification reaction, aiming for high conversion of glycerol and high selectivity towards the mono-allylated product. mdpi.comrtu.lv

Process Optimization: Utilizing alternative energy sources like microwave or ultrasonic irradiation to enhance reaction rates and reduce energy consumption. rtu.lv

Reaction Mechanism Studies: Gaining a deeper understanding of the reaction pathways and kinetics to minimize the formation of byproducts, such as di- and tri-ethers or oligoglycerols. mdpi.comrtu.lv

The table below summarizes various catalytic systems investigated for glycerol etherification, which provides a basis for developing selective synthesis routes for this compound.

| Catalyst | Alcohol Reactant | Temperature (°C) | Glycerol Conversion (%) | Key Findings |

| Amberlyst-36 (dry) | n-butanol | 140 | 98 | High conversion and product selectivity. mdpi.com |

| Amberlyst-15 | isopropanol | Not specified | 17-26 | Low conversion without a solvent. rtu.lv |

| Amberlyst-39 (wet) | isobutene | 60 | 100 | High conversion with 93% selectivity to di- and tri-ethers. mdpi.com |

| HCLIN300 (acidic clay) | tert-butanol | Not specified | 78 | Good conversion with high selectivity to di-ethers (75%). mdpi.com |

This table is interactive. Click on the headers to sort the data.

Novel Polymer Architectures from this compound

The dual functionality of this compound makes it an ideal monomer for creating complex and novel polymer architectures beyond simple linear chains. sigmaaldrich.comnih.gov The allyl group facilitates polymerization through various mechanisms, including free-radical polymerization and, notably, thiol-ene "click" chemistry, while the hydroxyl groups offer sites for further modification or for imparting hydrophilicity. sigmaaldrich.comnih.gov

Emerging research paradigms in this domain are focused on:

Hyperbranched Polymers and Dendrimers: Utilizing the A2B-type structure (one allyl group, two hydroxyl groups) of this compound to synthesize highly branched structures. Thiol-ene reactions, for instance, have been employed to prepare dendrimers by reacting this compound with multifunctional thiols like pentaerythritol tetrakis(3-mercaptopropionate). researchgate.net These architectures are of interest for applications in coatings and drug delivery due to their unique rheological properties and high density of terminal functional groups.

Graft Copolymers: Synthesizing copolymers where chains of another polymer are grafted onto a backbone containing this compound units. A notable example is the free-radical copolymerization of this compound with N-isopropylacrylamide (NIPAAm) to create thermoresponsive graft copolymers. rsc.org

Cross-linked Networks and Hydrogels: Leveraging both the allyl and hydroxyl functionalities to form sophisticated three-dimensional networks. The allyl group can be used for initial polymerization or cross-linking, while the hydroxyl groups can form hydrogen bonds, contributing to the network structure and enabling the absorption of water to form hydrogels. nih.govresearchgate.net The thiol-ene reaction is particularly effective for creating uniform and highly cross-linked networks under mild conditions. researchgate.net

Integration of this compound into Multifunctional Smart Materials

"Smart" materials, which can respond to external stimuli, are at the forefront of materials science. rsc.orgnih.govrsc.org this compound is an emerging component in the design of such materials, particularly stimuli-responsive hydrogels and functional nanoparticles. rsc.orgresearchgate.net

Future research is aimed at exploiting its unique chemical features to create materials with tailored responses:

Thermoresponsive Materials: As demonstrated by the copolymerization of this compound with NIPAAm, the resulting material exhibits temperature sensitivity. rsc.org This copolymer, when grafted onto magnetic nanoparticles, creates a system where drug loading and release can potentially be controlled by temperature changes. rsc.orgrsc.org

pH-Responsive Systems: The hydroxyl groups in the polymer architecture can be further functionalized with acidic or basic moieties. This would render the resulting hydrogels or polymer systems sensitive to changes in environmental pH, causing them to swell or shrink, which is a desirable property for targeted drug delivery in different parts of the body. nih.gov

Biocompatible Scaffolds: Given its origin from glycerol, polymers based on this compound are being investigated for biomedical applications. nih.govnih.gov The hydrophilic nature imparted by the diol functionality enhances biocompatibility, making these materials promising candidates for tissue engineering scaffolds and controlled release matrices. nih.gov

Advanced Characterization Techniques for this compound Systems

A thorough understanding of the structure-property relationships in this compound-based systems is critical for their rational design and application. This necessitates the use of a suite of advanced characterization techniques to probe these materials from the molecular to the macroscopic level.

Future research will continue to rely on and refine the application of these techniques:

Spectroscopic Methods: Fourier Transform Infrared (FTIR) spectroscopy is essential for confirming the incorporation of the monomer into polymer chains and tracking functional group transformations during polymerization or modification. rsc.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) provides detailed information about the chemical structure, composition, and stereochemistry of the resulting polymers. chemicalbook.comresearchgate.netmdpi.com

Microscopy and Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and structure of nanoparticles or the porous architecture of hydrogels and scaffolds synthesized using this compound. rsc.orgrsc.org

Thermal and Magnetic Analysis: Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the polymers. rsc.org For composite materials, such as polymers grafted onto magnetic nanoparticles, a Vibrating Sample Magnetometer (VSM) is used to characterize their magnetic properties. rsc.orgrsc.org

Surface and Colloidal Analysis: Zeta potential analysis is crucial for determining the surface charge and colloidal stability of nanoparticles in suspension, which is particularly important for biomedical applications. rsc.orgrsc.org

Cross-Disciplinary Applications in Materials Science and Engineering

The versatility of this compound is leading to its application in diverse, cross-disciplinary fields, bridging materials science with electronics, energy, and medicine. sigmaaldrich.comnih.gov

Emerging paradigms for its use include:

Energy and Electronics: this compound has been identified as a functional additive for fabricating spin-coating-free perovskite photovoltaic devices. sigmaaldrich.com The hydroxyl groups are proposed to interact with the perovskite material, helping to create a high-quality film by suppressing surface defects, which in turn enhances the performance and stability of the solar cells. sigmaaldrich.com It has also been explored as a precursor for hyper-branched solid polymer electrolytes for potential use in rechargeable lithium-ion batteries. sigmaaldrich.com

Biomedical Engineering: The monomer is used to synthesize polymer-grafted magnetic nanoparticles. sigmaaldrich.com These nano-adsorbents, which exhibit high chemical stability, are being developed for targeted drug delivery systems, enabling the specific adsorption and extraction of molecules. sigmaaldrich.comrsc.orgrsc.org For example, a copolymer of this compound and NIPAAm grafted onto magnetic nanoparticles has been investigated for the delivery of the antibiotic ceftazidime (B193861). rsc.org

Advanced Coatings and Resins: Its structure makes it a useful modifier for polyester and urethane systems, where it can be incorporated to enhance properties such as flexibility and hydrophilicity. kowachemical.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (Allyloxy)propanediol derivatives with high purity?